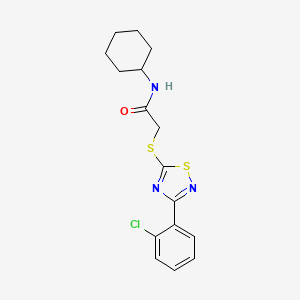
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclohexylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclohexylacetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring, along with the chlorophenyl and cyclohexylacetamide groups, contributes to its unique chemical properties and reactivity.
作用机制
Target of Action
Compounds with similar structures, such as thiourea derivatives, have been found to interact with multiple receptors, contributing to their diverse biological activities .
Mode of Action
It’s worth noting that thiourea derivatives, which share a similar structure, are known to bind with high affinity to multiple receptors . This interaction can lead to various changes in the cellular environment, contributing to the compound’s biological effects.
Biochemical Pathways
It’s known that thiourea derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad range of biological activities associated with thiourea derivatives , it’s likely that the compound could have diverse effects at the molecular and cellular level.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclohexylacetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step involves the synthesis of the 1,2,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate chlorinated aromatic aldehyde under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with 2-chlorobenzoyl chloride in the presence of a base such as pyridine.
Thioether Formation: The thiadiazole derivative is then treated with a thiol compound, such as 2-chlorothiophenol, to form the thioether linkage.
Acylation: Finally, the compound undergoes acylation with cyclohexylamine and acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) on the aromatic ring can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds depending on the nucleophile used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiadiazole ring, which is known to exhibit biological activity.
Medicine: Explored for its potential use as a therapeutic agent, particularly in the treatment of diseases where thiadiazole derivatives have shown efficacy, such as cancer and infectious diseases.
Industry: Used in the development of agrochemicals and other industrial products where specific chemical properties are required.
相似化合物的比较
Similar Compounds
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-methylacetamide: Similar structure but with a methyl group instead of a cyclohexyl group.
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
Uniqueness
The uniqueness of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclohexylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The cyclohexyl group provides steric bulk, potentially influencing its interaction with biological targets and its overall stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS2/c17-13-9-5-4-8-12(13)15-19-16(23-20-15)22-10-14(21)18-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWBIRHZQVNPJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione](/img/structure/B2893617.png)

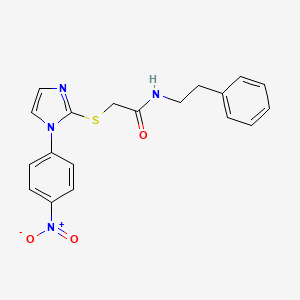
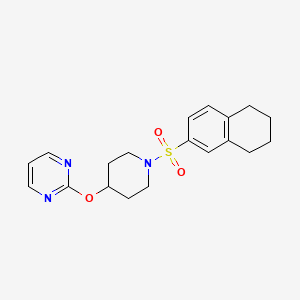
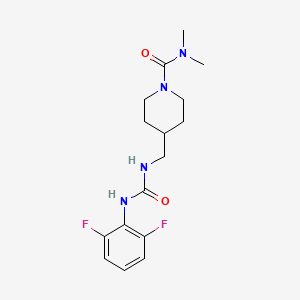
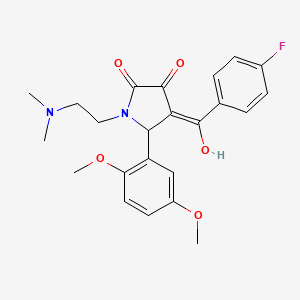
![3-(2-chloro-6-methylpyridin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2893629.png)
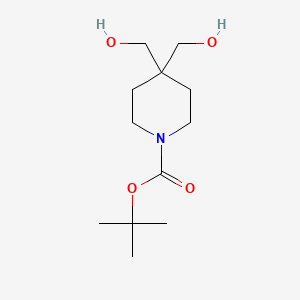
![4-[3-[3-(Trifluoromethyl)phenyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2893632.png)
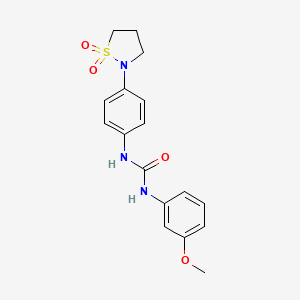
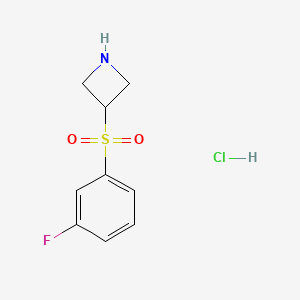
![2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid](/img/structure/B2893637.png)
![2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide](/img/structure/B2893638.png)
![5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2893640.png)
